(1-Cyclopropyl-2-(1-methyl-1h-imidazol-5-yl)piperidin-3-yl)methanamine
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Overview
Description
(1-Cyclopropyl-2-(1-methyl-1h-imidazol-5-yl)piperidin-3-yl)methanamine is a complex organic compound that features a cyclopropyl group, an imidazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropyl-2-(1-methyl-1h-imidazol-5-yl)piperidin-3-yl)methanamine typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropyl-2-(1-methyl-1h-imidazol-5-yl)piperidin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group such as a halide or amine .
Scientific Research Applications
(1-Cyclopropyl-2-(1-methyl-1h-imidazol-5-yl)piperidin-3-yl)methanamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of (1-Cyclopropyl-2-(1-methyl-1h-imidazol-5-yl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole-containing molecules, such as:
- 1-Methylimidazole
- Cyclopropylamine
- Piperidine derivatives
Uniqueness
What sets (1-Cyclopropyl-2-(1-methyl-1h-imidazol-5-yl)piperidin-3-yl)methanamine apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the cyclopropyl group can enhance the compound’s stability and lipophilicity, while the imidazole and piperidine rings provide versatile sites for chemical modification and biological interaction .
Properties
Molecular Formula |
C13H22N4 |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
[1-cyclopropyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine |
InChI |
InChI=1S/C13H22N4/c1-16-9-15-8-12(16)13-10(7-14)3-2-6-17(13)11-4-5-11/h8-11,13H,2-7,14H2,1H3 |
InChI Key |
ZOZIDWDWOURKED-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2C(CCCN2C3CC3)CN |
Origin of Product |
United States |
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